molecular formula C13H11BrO3S B12069851 Ethyl 3-(4-bromobenzo[b]thiophen-2-yl)-3-oxopropanoate

Ethyl 3-(4-bromobenzo[b]thiophen-2-yl)-3-oxopropanoate

Cat. No.: B12069851
M. Wt: 327.20 g/mol
InChI Key: DSTCTZCDRYUKNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-bromobenzo[b]thiophen-2-yl)-3-oxopropanoate is a heterocyclic compound with a thiophene ring substituted by a bromine atom and an ethyl ester group. Its chemical formula is C13H11BrO3S. Thiophene derivatives, like this compound, play a crucial role in medicinal chemistry due to their diverse applications and therapeutic properties .

Preparation Methods

a. Synthetic Routes: One synthetic route involves the reaction of 4-bromobenzo[b]thiophene with ethyl acetoacetate in the presence of a base (such as sodium ethoxide or potassium carbonate). The resulting product is Ethyl 3-(4-bromobenzo[b]thiophen-2-yl)-3-oxopropanoate.

b. Reaction Conditions:
  • Reactants: 4-bromobenzo[b]thiophene, ethyl acetoacetate
  • Base: Sodium ethoxide or potassium carbonate
  • Solvent: Ethanol or another suitable solvent

c. Industrial Production Methods: Industrial-scale production typically involves optimized reaction conditions, efficient workup, and purification processes. specific industrial methods for this compound are not widely documented.

Chemical Reactions Analysis

Ethyl 3-(4-bromobenzo[b]thiophen-2-yl)-3-oxopropanoate can undergo various reactions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

    Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.

    Oxidation Reactions: Oxidation of the sulfur atom may lead to various products.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, alkoxides)

    Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH)

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, Jones reagent)

Scientific Research Applications

Ethyl 3-(4-bromobenzo[b]thiophen-2-yl)-3-oxopropanoate finds applications in:

    Medicinal Chemistry: Its anti-inflammatory, anti-fungal, and anti-cancer properties make it relevant for drug development.

    Material Science: Thiophene derivatives contribute to the design of functional materials.

Mechanism of Action

The exact mechanism of action for this compound remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

For example, 3-bromothianaphthene shares structural features and may have comparable applications .

Remember that further research and experimentation are essential to fully understand the compound’s potential and uniqueness

Properties

Molecular Formula

C13H11BrO3S

Molecular Weight

327.20 g/mol

IUPAC Name

ethyl 3-(4-bromo-1-benzothiophen-2-yl)-3-oxopropanoate

InChI

InChI=1S/C13H11BrO3S/c1-2-17-13(16)7-10(15)12-6-8-9(14)4-3-5-11(8)18-12/h3-6H,2,7H2,1H3

InChI Key

DSTCTZCDRYUKNH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC2=C(S1)C=CC=C2Br

Origin of Product

United States

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